molecular formula C22H22N2O2 B268929 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide

2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide

Cat. No. B268929
M. Wt: 346.4 g/mol
InChI Key: YEJUYGKNDNUSCZ-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide, also known as NAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAPA belongs to the class of N-acylphenylalanines and is structurally similar to the endocannabinoid anandamide.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide is not fully understood. However, studies suggest that 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide may act through the endocannabinoid system by binding to the CB1 and CB2 receptors. 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids.
Biochemical and Physiological Effects:
2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has been shown to have analgesic effects, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has several advantages for lab experiments, including its synthetic nature, stability, and ease of purification. However, 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide also has limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

The potential therapeutic applications of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide are still being explored, and there are several future directions for research. One area of interest is the development of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide analogs with improved pharmacological properties. Another area of research is the investigation of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide's effects on other diseases, such as neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide and its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and pain. 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has anti-inflammatory effects, inhibits the growth of cancer cells, and has analgesic effects. 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide is synthesized through a multi-step process and has advantages and limitations for lab experiments. Future research directions include the development of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide analogs, investigation of 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide's effects on other diseases, and further studies to fully understand its mechanism of action and potential side effects.

Synthesis Methods

2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide is synthesized through a multi-step process that involves the reaction of 1-naphthylacetic acid with N-methylphenylalanine. The resulting intermediate is then converted to 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide through a coupling reaction with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide.

Scientific Research Applications

2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide has been found to have analgesic effects, making it a potential candidate for pain management.

properties

Product Name

2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)amino]phenyl]propanamide

InChI

InChI=1S/C22H22N2O2/c1-15(2)22(26)24-19-11-6-10-18(14-19)23-21(25)13-17-9-5-8-16-7-3-4-12-20(16)17/h3-12,14-15H,13H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

YEJUYGKNDNUSCZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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